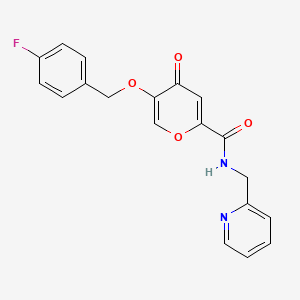

5-((4-fluorobenzyl)oxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of pyran, which is a six-membered heterocyclic ring consisting of five carbon atoms and one oxygen atom, with a double bond. The compound also contains a pyrimidine moiety, which is a six-membered ring with two nitrogen atoms, and is known to exhibit a wide range of pharmacological activities .

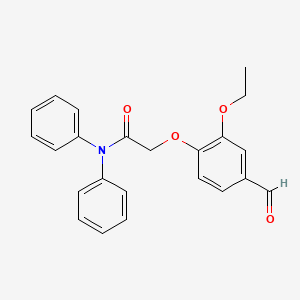

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with several functional groups attached to the pyran ring. These include a fluorobenzyl group, a pyridin-2-ylmethyl group, and a carboxamide group .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyran derivatives are known to undergo a variety of reactions, including electrophilic and nucleophilic substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These could include its melting point, boiling point, solubility in various solvents, and stability under various conditions .Scientific Research Applications

Anti-Fibrosis Activity

Compounds with the pyrimidine moiety, such as the one , have been studied for their potential anti-fibrotic activities. These compounds have shown promise in inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium, indicating their potential as novel anti-fibrotic drugs . This could be particularly beneficial in treating diseases like liver fibrosis, where excessive accumulation of extracellular matrix proteins leads to scarring and functional impairment.

Antimicrobial Properties

Pyrimidine derivatives are known to exhibit antimicrobial activities. The compound , due to its structural similarity, may be researched for its effectiveness against various bacterial strains. This could lead to the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern .

Antiviral Applications

The structural framework of pyrimidine derivatives has been associated with antiviral properties. Research into compounds like “5-((4-fluorobenzyl)oxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide” could uncover new treatments for viral infections, including those caused by influenza and other respiratory viruses .

Antitumor Potential

Pyrimidine derivatives have been explored for their antitumor activities. The compound could be part of studies aiming to discover new chemotherapeutic agents that are more effective and have fewer side effects than current treatments .

Anti-Inflammatory Effects

The anti-inflammatory potential of pyrimidine derivatives makes them candidates for the treatment of chronic inflammatory diseases. By modulating the inflammatory response, such compounds could provide relief from conditions like arthritis and inflammatory bowel disease .

Antidiabetic Activity

Research into pyrimidine derivatives has also touched upon their potential to act as antidiabetic agents. The compound could be investigated for its ability to regulate blood sugar levels, offering a new avenue for diabetes management .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-[(4-fluorophenyl)methoxy]-4-oxo-N-(pyridin-2-ylmethyl)pyran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O4/c20-14-6-4-13(5-7-14)11-25-18-12-26-17(9-16(18)23)19(24)22-10-15-3-1-2-8-21-15/h1-9,12H,10-11H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDRJVJUKJPXHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2935906.png)

![7-Fluoro-2-methyl-3-[[1-(3-methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2935907.png)

![Methyl 3-{[2-(benzoylamino)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B2935911.png)

![1-(4-butylphenyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2935913.png)

![2-[3-cyclohexyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2935918.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2935921.png)